Improving Battery Performance: Further research on AlSb-based anode materials could focus on improving their cycling stability, rate capability, and overall performance for lithium-ion batteries. []
Developing Novel Optoelectronic Devices: AlSb’s potential in the IR region could be further explored for developing advanced IR detectors, LEDs, and lasers with improved performance characteristics. [, ]
Exploring High-Temperature Applications: Research into AlSb-based materials for high-temperature electronics could lead to the development of more efficient and reliable devices for demanding applications. [, ]
Aluminum antimonide is primarily synthesized for use in optoelectronic devices, infrared detectors, and thermoelectric applications. It falls under the category of III-V semiconductors, which are compounds formed from elements in groups III and V of the periodic table. The compound exhibits characteristics typical of semiconductors, such as variable band gap energies depending on temperature and composition.
The synthesis of aluminum antimonide can be achieved through several methods, including:
Aluminum antimonide crystallizes in a zinc blende structure, which is characterized by a face-centered cubic lattice. The bond lengths between aluminum and antimony atoms are approximately 2.44 Å, indicating strong covalent bonding within the structure. The material exhibits anisotropic properties, meaning its electrical and optical characteristics vary with direction within the crystal lattice.
Aluminum antimonide participates in various chemical reactions, particularly in semiconductor applications:
The mechanism of action for aluminum antimonide in semiconductor applications primarily involves its behavior as a p-type semiconductor due to the presence of holes as charge carriers. When doped with certain elements, it can exhibit enhanced conductivity and improved performance in electronic devices. The charge density and mobility in aluminum antimonide films have been measured at and , respectively .
Aluminum antimonide possesses several notable physical and chemical properties:
These properties make aluminum antimonide suitable for applications in infrared optics and high-temperature electronics.
Aluminum antimonide has diverse applications across various fields:
Aluminum antimonide (AlSb) crystallizes in the zinc blende structure (space group F-43m), featuring a tetrahedral arrangement where each aluminum atom bonds with four antimony atoms and vice versa. The lattice constant is measured at 6.1355 Å [5] [8]. The Al-Sb binary system exhibits a simple eutectic phase diagram. Key characteristics include:
Ternary systems like Al-In-Sb show complete solid-solution behavior between AlSb and InSb, enabling bandgap engineering [1] [2]. Table 1 summarizes phase diagram features:
Table 1: Critical Parameters in Al-Sb Phase Diagrams
System | Reaction Type | Temperature (°C) | Composition (at.% Sb) | Reference |
---|---|---|---|---|
Al-Sb (Binary) | Eutectic | 657 | 47 | [4] |
Al-Sb (Binary) | Peritectic (AlSb) | 1,060 | 50 | [1] |
Al-In-Sb | Continuous SS* | >600 | Full range | [2] |
*SS = Solid Solution
AlSb is an indirect bandgap semiconductor with a gap of 1.58 eV at 300 K. The valence band maximum occurs at the Γ-point, while the conduction band minimum lies near the X-point. The direct bandgap is significantly larger at 2.22 eV [1]. This indirect nature limits its optoelectronic efficiency but is advantageous for radiation-hard devices. Bandgap engineering via ternary alloys (e.g., AlGaSb, AlAsSb) allows tuning between 1.58–1.88 eV [1] [8].
Carrier mobilities in AlSb are temperature-dependent and influenced by impurity scattering:
Table 2: Electronic Properties of AlSb at 300 K
Property | Value | Conditions | Reference |
---|---|---|---|
Indirect Bandgap | 1.58 eV | Γ to X | [1] |
Direct Bandgap | 2.22 eV | Γ point | [1] |
Electron Mobility | 200–400 cm²/V·s | Pure crystal | [8] |
Hole Mobility | 400–550 cm²/V·s | Pure crystal | [5] |
Dielectric Constant | 10.9–11.0 | Microwave frequencies | [1] |
AlSb undergoes oxidative degradation in humid or oxygenated environments due to the reducing tendency of Sb³⁻ ions. The primary reactions are:
AlSb is highly flammable when powdered (>400 mesh) due to:
Table 3: Combustion Byproducts of AlSb Under Different Oxidizers
Oxidizer | Primary Products | Secondary Products | Conditions |
---|---|---|---|
O₂ (g) | Al₂O₃, Sb₂O₃ | Sb₂O₄, Sb₂O₅ | >600°C |
H₂O (g) | Al₂O₃, Sb₂O₃, H₂ | AlOOH, SbO₂ | High-pressure steam |
Air | Al₂O₃, Sb₂O₃ | N-doped oxides | >500°C |
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